Methyl 6-aminohexanoate hydrochloride
Overview
Description
Methyl 6-aminohexanoate hydrochloride is a derivative of 6-aminohexanoic acid, which is an ω-amino acid known for its hydrophobic and flexible structure. It is commonly used in clinical settings as an antifibrinolytic drug and has significant applications in the synthesis of modified peptides and the production of polyamide synthetic fibers, such as nylon. Additionally, it serves as a linker in various biologically active structures due to its structural properties .
Synthesis Analysis
The synthesis of related compounds to methyl 6-aminohexanoate hydrochloride involves multiple steps. For instance, the synthesis of hydrochloric 6-guandinyl hexanoic acid starts with caprolactam, which is hydrolyzed to yield 6-aminohexanoic acid. This intermediate is then reacted with S-methylisothioureasulfate to obtain the final product. The process has been optimized to increase the total yield to 70.4% . Although this paper does not directly describe the synthesis of methyl 6-aminohexanoate hydrochloride, the methods used for related compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of methyl 6-aminohexanoate hydrochloride would include an amino group attached to a six-carbon chain, ending with a methyl ester group. The hydrochloride indicates the presence of a hydrochloric acid salt form, which could influence its solubility and reactivity. The structure of 6-aminohexanoic acid, the core structure of this compound, contributes to its hydrophobicity and flexibility, which are important for its applications .
Chemical Reactions Analysis
Methyl 6-aminohexanoate hydrochloride can be expected to undergo chemical reactions typical of amino acids and esters. For example, the amino group can participate in the formation of amide bonds, which is a common reaction in peptide synthesis. The ester group could be involved in hydrolysis or transesterification reactions. The synthesis of biscatechol-hydroxamate and triscatechol chelators, as well as conjugates with methyl 6-aminopenicillanate, demonstrates the reactivity of similar compounds in forming complex structures with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 6-aminohexanoate hydrochloride would be influenced by its molecular structure. The hydrophobic nature of the six-carbon chain and the flexibility provided by the ω-amino acid structure are key characteristics. The hydrochloride salt form would affect its solubility in water and other solvents, potentially increasing its reactivity in aqueous environments. The presence of the ester group also suggests a certain degree of reactivity towards nucleophilic agents, which could be utilized in further chemical modifications .
Scientific Research Applications
Hydrophobic and Flexible Structural Element
Methyl 6-aminohexanoate hydrochloride is a variant of 6-aminohexanoic acid, which is recognized for its hydrophobic and flexible structure. This ω-amino acid plays a crucial role in chemical synthesis, particularly in modified peptide creation and polyamide synthetic fibers (nylon) industry. It is frequently utilized as a linker in various biologically active structures due to its unique properties (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Thermosensitive Properties in Phosphazene Derivatives
A study focused on synthesizing phosphazene derivatives using amino acid esters, including methyl 6-aminohexanoate hydrochloride. These compounds exhibited thermosensitive behaviors in aqueous solutions, degrading into harmless products like amino acids and phosphates. The study highlights the potential of these compounds for biomedical applications, given their body-temperature sensitive properties (Uslu et al., 2017).
Synthesis and Applications in Chemical Processes
Methyl 6-aminohexanoate hydrochloride has been utilized in various chemical synthesis processes. For instance, it has been employed in the synthesis of hydrochloric 6-guandinyl hexanoic acid from caprolactam, illustrating its role in complex chemical transformations and yield improvements (Hu, 2009). Additionally, it's used in the improved synthesis of gabexate mesylate, demonstrating its efficacy in streamlining production processes and enhancing yields (Rui, 2011).
Biomedical and Bioimaging Applications
In the field of bioimaging, methyl 6-aminohexanoate hydrochloride plays a significant role. Its derivatives have been used in the development of water-soluble and surface-functionalized upconversion nanocrystals. These nanocrystals are promising for biological luminescent labels, especially in fluorescence bioimaging due to their high crystalline and intense luminescence emission (Cao et al., 2011).
Safety And Hazards
“Methyl 6-aminohexanoate hydrochloride” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is harmful if swallowed and causes serious eye irritation . The safety precautions include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing eye protection/face protection, and if swallowed, calling a POISON CENTER/doctor .
properties
IUPAC Name |
methyl 6-aminohexanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLDOTFAFZJPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467594 | |
Record name | Methyl 6-aminohexanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-aminohexanoate hydrochloride | |
CAS RN |
1926-80-3 | |
Record name | Methyl 6-aminohexanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-aminohexanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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